5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-ethoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a pyrrolidone ring, a benzofuran moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and pyrrolidone intermediates, followed by their coupling under specific conditions. Common reagents might include ethyl bromide, sodium hydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and ethoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the benzofuran moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine ring suggests possible interactions with biological macromolecules.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure indicates potential activity as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-methoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(3-ethoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3-ethoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H26N2O5 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(4Z)-5-(3-ethoxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26N2O5/c1-3-34-22-6-4-5-19(15-22)25-24(26(31)20-7-8-23-21(14-20)13-17(2)35-23)27(32)28(33)30(25)16-18-9-11-29-12-10-18/h4-12,14-15,17,25,31H,3,13,16H2,1-2H3/b26-24- |
InChI Key |
VCRYHCPJVJOFPM-LCUIJRPUSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CC5=CC=NC=C5 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5=CC=NC=C5 |
Origin of Product |
United States |
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